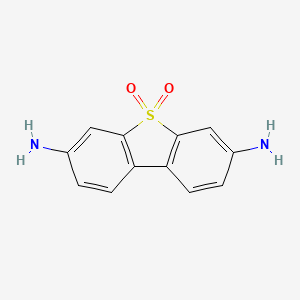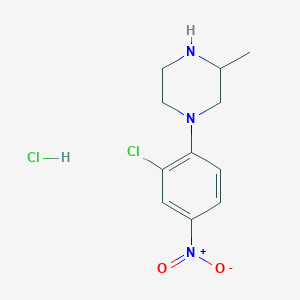
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to a piperazine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce the nitro group, forming 2-chloro-4-nitrophenol.
Piperazine Formation: The nitrophenol derivative is then reacted with piperazine under specific conditions to form the piperazine ring.
Methylation: The piperazine ring is methylated to introduce the methyl group at the 3-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2-chloro-4-aminophenyl)-3-methylpiperazine hydrochloride.
Applications De Recherche Scientifique
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The chloro and nitro groups on the phenyl ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring can also interact with neurotransmitter receptors, making it a potential candidate for neurological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: A precursor in the synthesis of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride.
1-(2-Chloro-4-aminophenyl)-3-methylpiperazine hydrochloride: A reduced form of the compound with an amino group instead of a nitro group.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with similar properties.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methyl substitution on the piperazine ring also adds to its distinct properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12;/h2-3,6,8,13H,4-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXFOHBSJWACSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


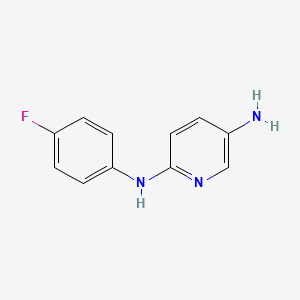
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylpropan-1-ol](/img/structure/B7763635.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B7763642.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B7763648.png)

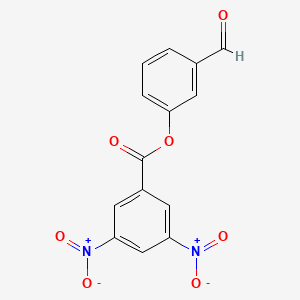
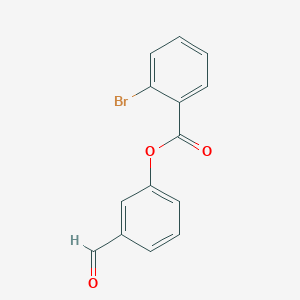

![4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid](/img/structure/B7763682.png)

